N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE
Overview
Description
N-(4-aminophenyl)-N-methylpropionamide is an organic compound characterized by the presence of an amide group attached to a 4-aminophenyl and a methylpropionamide moiety
Mechanism of Action
Target of Action
N-(4-aminophenyl)-N-methylpropionamide, also known as N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b .
Mode of Action
It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This could involve interaction with the cell membrane leading to changes in its permeability, as well as intracellular interactions that affect cellular functions .
Biochemical Pathways
Compounds with similar structures have been found to affect the dna methylation process . DNA methylation is a crucial process in gene expression regulation and cellular differentiation .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit DNA methylation , which could potentially lead to changes in gene expression and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-N-methylpropionamide typically involves the reaction of 4-aminophenylamine with methylpropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N-(4-aminophenyl)-N-methylpropionamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-N-methylpropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-aminophenyl)-N-methylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
- 4-aminophenyl selenocyanate
- 2-(4-aminophenyl)benzothiazole derivatives
- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles .
Uniqueness
N-(4-aminophenyl)-N-methylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide linkage and the presence of both an amino and a methylpropionamide group make it versatile for various applications, distinguishing it from other similar compounds .
Biological Activity
N-(4-Aminophenyl)-N-methylpropanamide, a compound characterized by its amide functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.23 g/mol. The structure includes a para-aminophenyl group attached to a methylpropanamide moiety, which is critical for its biological activity.
The compound's mechanisms of action are multifaceted:
- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial properties against various bacteria and fungi. The proposed mode of action includes membrane perturbation and interference with intracellular processes, potentially affecting DNA methylation pathways .
- Anticancer Activity : this compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in chromatin remodeling and gene expression regulation, and their inhibition can lead to apoptosis in cancer cells. Additionally, it interacts with the Folate Receptor Alpha (FolRa), which is overexpressed in many cancer types, suggesting its utility in targeted drug delivery systems.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized 4-aminophenol derivatives, including this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with significant inhibition rates observed across various strains .
- Anticancer Evaluation : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as HEPG2 and MCF7. The compound's ability to induce apoptosis was linked to its interaction with HDACs, leading to altered gene expression profiles associated with cell cycle regulation and apoptosis .
- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy while reducing toxicity. This approach is particularly relevant in polypharmacy scenarios where multiple diseases are managed simultaneously .
Properties
IUPAC Name |
N-(4-aminophenyl)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYIOPOBUPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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